Anidulafungin
Overview
Description
Anidulafungin is a semi-synthetic echinocandin antifungal drug used primarily to treat various Candida infections, including candidemia, intra-abdominal abscesses, and esophageal candidiasis . It is derived from a fermentation product of Aspergillus nidulans and is known for its ability to inhibit the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall .
Mechanism of Action
Target of Action
This enzyme plays a crucial role in the synthesis of 1,3-β-D-glucan , a major component of the fungal cell wall .
Mode of Action
Anidulafungin inhibits the action of glucan synthase, thereby preventing the formation of 1,3-β-D-glucan . This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the fungal cell wall. By inhibiting glucan synthase, this compound disrupts the production of 1,3-β-D-glucan, a key structural component of the cell wall . This disruption affects the cell wall’s integrity and stability, leading to cell death .
Pharmacokinetics
This compound exhibits reliable and safe dosing, with minimal variability in pharmacokinetics across patients with a wide spectrum of fungal infections . It is unique because it slowly degrades in humans, undergoing a process of biotransformation rather than being metabolized . This compound has an elimination half-life of 27 to 50 hours, and it is primarily excreted in the feces (approximately 30%) and less than 1% in urine .
Result of Action
The primary result of this compound’s action is the death of fungal cells. By inhibiting the synthesis of 1,3-β-D-glucan, this compound disrupts the fungal cell wall, leading to osmotic instability and cell death . This makes this compound effective in the treatment of several types of Candida infections, including candidemia, intra-abdominal abscess, peritonitis, and esophageal candidiasis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can potentially interact with this compound, affecting its action. This suggests that this compound has a strong action environment, making it a valuable asset in the management of serious and difficult-to-treat fungal infections .
Biochemical Analysis
Biochemical Properties
Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells . This results in the inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall . The disruption of this synthesis leads to osmotic instability and ultimately, fungal cell death .
Cellular Effects
This compound has a potent in vitro activity against many Candida, as well as some Aspergillus . It prevents the normal development of fungal cell walls. In the presence of this compound, fungal cells have incomplete or defective cell walls, making them fragile or unable to grow .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of (1→3)-β-D-glucan synthase, an enzyme important to the synthesis of the fungal cell wall . This results in the reduction of 1,3-β-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death .
Temporal Effects in Laboratory Settings
This compound undergoes slow chemical degradation at physiological temperature and pH to a ring-opened peptide that lacks antifungal activity . This slow degradation process contributes to its long-lasting effects against fungal cells.
Dosage Effects in Animal Models
In a dose-ranging study comparing the efficacy of this compound, fluconazole, or amphotericin B in immunosuppressed rabbits with esophageal candidiasis due to fluconazole-resistant C. albicans, treatment with this compound demonstrated a significant dose-dependent clearance of C. albicans from all sites .
Metabolic Pathways
This compound is not metabolized by the liver and does not involve the cytochrome P450 (CYP450) isoenzymes . It undergoes slow chemical hydrolysis to an open-ring peptide that lacks antifungal activity .
Transport and Distribution
The distribution of this compound into organs and tissue is widely variable. It is concentrated in the liver, spleen, and gut, and is present in equal concentrations in plasma and lung .
Subcellular Localization
This compound is localized to the cell surface where it exerts its antifungal activity . It does not enter the cell but binds to the fungal cell wall, disrupting its structure and leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anidulafungin is synthesized through a semi-synthetic process that involves fermentation followed by three synthetic steps . The process begins with the fermentation of Aspergillus nidulans to produce the echinocandin B nucleus, which is then chemically modified to produce this compound . One of the key intermediates in the synthesis is 4’-orthopentyloxy-1,1’:4’,1’-terphenyl-4-carboxylic acid, which is prepared through a series of reactions including Grignard reagent reaction, addition and hydrolysis with trimethyl borate, and Suzuki reaction .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation followed by chemical synthesis. The fermentation process is optimized to produce high yields of the echinocandin B nucleus, which is then subjected to chemical modifications under controlled conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Anidulafungin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different antifungal properties .
Scientific Research Applications
Anidulafungin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of echinocandins.
Biology: Investigated for its effects on fungal cell wall synthesis and its potential to inhibit other pathogenic fungi.
Comparison with Similar Compounds
Caspofungin: Another echinocandin used to treat fungal infections, with a similar mechanism of action.
Micafungin: An echinocandin with a shorter half-life and different pharmacokinetic properties compared to anidulafungin.
Rezafungin: A novel echinocandin with a longer half-life and once-weekly dosing regimen.
Biological Activity
Anidulafungin is a semisynthetic echinocandin antifungal agent, primarily used to treat invasive fungal infections, particularly those caused by Candida species. Its biological activity is characterized by its mechanism of action, efficacy against various pathogens, and its synergistic effects when combined with other antimicrobial agents. This article synthesizes diverse research findings and clinical data to provide a comprehensive overview of the biological activity of this compound.
This compound exerts its antifungal effects by inhibiting (1→3)-β-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall. This inhibition leads to a reduction in cell wall integrity and ultimately results in fungal cell death. Unlike many antifungal agents, this compound does not rely on hepatic or renal excretion for its elimination, making it suitable for patients with compromised liver or kidney function .
Pharmacodynamics and Pharmacokinetics
This compound has several notable pharmacokinetic properties:
- Volume of Distribution : 30–50 L
- Plasma Protein Binding : 99%
- Elimination Half-Life : Approximately 24 hours .
This compound undergoes slow chemical hydrolysis at physiological pH, which results in inactive metabolites. This unique property contributes to its safety profile in patients with various degrees of organ impairment .
Efficacy Against Pathogens
This compound is primarily effective against Candida spp. and has shown promising results against Aspergillus spp. when used in combination therapies. The following table summarizes its efficacy against common fungal pathogens:
Synergistic Effects
Recent studies have demonstrated that this compound can enhance the antibacterial activity of tigecycline against biofilms formed by C. albicans and Staphylococcus aureus. In a murine model of intra-abdominal infection, this compound significantly reduced the abundance of poly-β-(1,6)-N-acetylglucosamine (PNAG), a component critical for biofilm formation in S. aureus, suggesting potential applications in polymicrobial infections .
Clinical Studies and Case Reports
A pivotal randomized double-blind trial compared the efficacy and safety of this compound with fluconazole in patients with esophageal candidiasis. The study included 601 patients and found that this compound was statistically non-inferior to fluconazole, achieving endoscopic success rates of 97.2% compared to 98.8% for fluconazole . Adverse events were comparable between treatment groups, indicating a favorable safety profile .
Case Study: Pediatric Candidemia
A prospective trial evaluated this compound in pediatric patients with candidemia. The results showed high rates of clinical success (99.1%) and microbiological success (87.7%) among those treated with this compound, further supporting its use in vulnerable populations .
Properties
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAMHSQVVQIOT-MFAJLEFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H73N7O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Anidulafungin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 5.64e-02 g/L | |
Record name | Anidulafungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Anidulafungin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Anidulafungin is a semi-synthetic echinocandin with antifungal activity. Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells. This results in inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall, ultimately leading to osmotic instability and cell death. | |
Record name | Anidulafungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
166663-25-8 | |
Record name | Anidulafungin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166663258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anidulafungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terphenyl]-4-yl]carbonyl] -L-ornithine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANIDULAFUNGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HLM53094I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Anidulafungin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Anidulafungin?
A1: this compound exerts its antifungal activity by inhibiting the synthesis of 1,3-β-D-glucan [], a crucial component of the fungal cell wall. [, , , ]
Q2: How does the inhibition of 1,3-β-D-glucan synthesis impact fungal cells?
A2: The inhibition of 1,3-β-D-glucan synthesis weakens the structural integrity of the fungal cell wall, leading to cell lysis and death. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C58H73N7O17, and its molecular weight is 1140.3 g/mol. []
Q4: How stable is this compound in solution?
A4: this compound exhibits slow, nonenzymatic chemical degradation in solution. []
Q5: How is this compound primarily metabolized and eliminated?
A5: this compound undergoes slow chemical degradation and is primarily eliminated through fecal excretion, predominantly as degradation products. [] Only a small fraction (10%) is eliminated as unchanged drug. []
Q6: Does renal or hepatic impairment affect this compound's pharmacokinetics?
A6: Due to its unique chemical degradation pathway, this compound's pharmacokinetics are not significantly altered by renal or hepatic impairment. []
Q7: What is the primary pharmacokinetic-pharmacodynamic (PK-PD) index that predicts the efficacy of this compound?
A7: Both the ratio of the area under the concentration-time curve from 0 to 24 h (AUC0-24) to the minimum inhibitory concentration (MIC) and the ratio of the maximum serum drug concentration (Cmax) to the MIC are strongly predictive of this compound's efficacy. []
Q8: How does this compound's in vitro activity compare to that of Fluconazole against Candida species?
A8: In vitro studies have shown that this compound has greater potency than Fluconazole against various Candida species, including those resistant to azoles. [, , ]
Q9: Has this compound demonstrated in vivo efficacy against Candida infections?
A9: Yes, this compound has demonstrated significant in vivo efficacy against Candida infections in various animal models, including a neutropenic murine model of disseminated candidiasis. [, , ]
Q10: What about this compound's activity against Aspergillus species?
A10: While this compound exhibits excellent in vitro activity against Aspergillus species, its in vivo activity is less pronounced. [, ] Studies suggest that it primarily reduces the angioinvasive potential of Aspergillus rather than demonstrating outright fungicidal activity. []
Q11: How does this compound perform against Candida biofilms compared to other antifungals?
A12: In a study comparing this compound to Liposomal Amphotericin B against Candida parapsilosis catheter infections using an antifungal-lock technique, this compound showed significantly higher activity. []
Q12: Have any resistance mechanisms to this compound been identified in Candida species?
A13: Yes, mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of 1,3-β-D-glucan synthase, have been linked to this compound resistance in Candida species. [, ]
Q13: Does this compound exhibit significant drug interactions?
A14: this compound is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system and undergoes chemical degradation, resulting in minimal clinically significant drug interactions. [, , ]
Q14: What are the challenges of delivering this compound to the central nervous system?
A15: this compound and micafungin concentrations in cerebrospinal fluid (CSF) are significantly lower than those in plasma, posing a challenge for treating central nervous system infections. [] The concentrations of these antifungals in CSF are often lower than the minimum inhibitory concentrations of many pathogenic Candida strains. []
Q15: Can this compound be used as a surrogate marker for Caspofungin susceptibility in Candida species?
A16: Research suggests that this compound can be used as a reliable surrogate marker to predict Caspofungin susceptibility in Candida species. [] This is particularly useful because of the high interlaboratory variation often observed in Caspofungin MIC values. []
Q16: What analytical methods are commonly used to measure this compound concentrations?
A17: High-performance liquid chromatography (HPLC) is a common method used to measure this compound concentrations in various matrices, including plasma, vitreous humor, and tissue samples. [, ]
Q17: Is this compound generally well-tolerated?
A18: Clinical trials and post-marketing surveillance indicate that this compound is generally well-tolerated in both adults and pediatric patients, with a favorable safety profile. [, , ]
Q18: What are some alternative antifungal agents in the echinocandin class?
A19: Caspofungin and Micafungin are other echinocandin antifungal agents with similar mechanisms of action to this compound. [] While their in vitro and in vivo activities may vary against certain Candida species, they provide alternative treatment options for invasive fungal infections. []
Q19: Has research explored the cost-effectiveness of this compound compared to other antifungals?
A20: A study in Turkey evaluating the cost-effectiveness of this compound versus Fluconazole for treating invasive candidiasis found that while this compound had a higher upfront cost, it was associated with longer life expectancy, making it potentially cost-effective from the perspective of the Turkish healthcare system. [] Another study in Italy also indicated potential cost savings when using this compound in place of other antifungals according to approved indications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.